molecular formula C18H16ClN3O7S B3038004 [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate CAS No. 691879-61-5

[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate

Cat. No.: B3038004
CAS No.: 691879-61-5
M. Wt: 453.9 g/mol
InChI Key: COVQFBHARFDKHN-JZJYNLBNSA-N
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Description

[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate is a versatile chemical compound with a unique structure that enables its application in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate typically involves a multi-step process. The initial step often includes the preparation of the cyclohexylidene intermediate, followed by the introduction of the 2,4-dinitrophenyl group. The final step involves the sulfonation with 4-chlorobenzenesulfonate under controlled conditions to ensure the desired Z-configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups at the sulfonate position.

Scientific Research Applications

[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate: shares similarities with other dinitrophenyl-substituted compounds and sulfonates.

    [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a chlorine atom.

    [(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,4-dinitrophenyl group and the 4-chlorobenzenesulfonate moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O7S/c19-12-5-8-14(9-6-12)30(27,28)29-20-17-4-2-1-3-15(17)16-10-7-13(21(23)24)11-18(16)22(25)26/h5-11,15H,1-4H2/b20-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVQFBHARFDKHN-JZJYNLBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOS(=O)(=O)C2=CC=C(C=C2)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N/OS(=O)(=O)C2=CC=C(C=C2)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Reactant of Route 2
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Reactant of Route 3
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Reactant of Route 4
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
[(Z)-[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] 4-chlorobenzenesulfonate

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